molecular formula C28H46N4O6 B14804117 benzyl N-[1-[[1-[[2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

benzyl N-[1-[[1-[[2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

Cat. No.: B14804117
M. Wt: 534.7 g/mol
InChI Key: MGYWEYOUJKJAAX-UHFFFAOYSA-N
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Description

Benzyl N-[1-[[1-[[2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions .

Preparation Methods

The synthesis of benzyl N-[1-[[1-[[2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate involves multiple steps. One common method includes the reaction of benzyl chloroformate with an amine under basic conditions to form the carbamate. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Benzyl N-[1-[[1-[[2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl N-[1-[[1-[[2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-[1-[[1-[[2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage decreases the reactivity of the amine, allowing for selective reactions to occur on other functional groups. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H46N4O6

Molecular Weight

534.7 g/mol

IUPAC Name

benzyl N-[1-[[1-[[2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C28H46N4O6/c1-18(2)14-22(26(34)31-27(35)24(16-20(5)6)32(7)37-8)29-25(33)23(15-19(3)4)30-28(36)38-17-21-12-10-9-11-13-21/h9-13,18-20,22-24H,14-17H2,1-8H3,(H,29,33)(H,30,36)(H,31,34,35)

InChI Key

MGYWEYOUJKJAAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(=O)C(CC(C)C)N(C)OC)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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